7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazepine ring and the phenyl ring are likely to be planar due to the nature of their bonding. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The diazepine ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The nitrile groups could be hydrolyzed to form carboxylic acids or reduced to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and halogen atoms might make it relatively polar, influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Spectral Properties
Synthesis and Solvent Effect on Spectral Properties
The synthesis of porphyrazines with annulated diazepine rings, including compounds related to 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile, has been explored. The study by Tarakanov et al. (2011) demonstrates the influence of solvents on the spectral properties of these compounds, highlighting their potential in photophysical applications. The research indicates significant effects of dimerization on UV-Vis and 1H NMR spectral properties, dependent on the solvent used (Tarakanov et al., 2011).
Characterization and Photophysical Studies
Wieczorek et al. (2016) conducted research on 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles, including compounds similar to the chemical . The study focused on their synthesis, characterization, and photophysical properties. The UV-Vis absorption spectra and fluorescence intensity of these novel diazepine derivatives were analyzed, revealing potential applications in the field of photochemistry and material science (Wieczorek et al., 2016).
Chemical Reactions and Stability
Reactions in Various pH Solutions
Yang (1998) investigated the reactions of related diazepine derivatives in different pH solutions. This study sheds light on the stability and transformation of such compounds under varying pH conditions, which is crucial for their application in chemical synthesis and pharmaceutical research (Yang, 1998).
Mechanism of Alkaline Hydrolysis
Another study by Yang (1998) delves into the mechanisms of alkaline hydrolysis of diazepam, which is structurally related to the chemical . Understanding these mechanisms is vital for applications in drug synthesis and chemical reaction optimization (Yang, 1998).
Structural and Physicochemical Analysis
X-ray Structure Analysis
Huang et al. (1988) provided a synthesis and X-ray structure analysis of hexahydro-1H-1,3-diazepines, offering insights into the structural aspects of diazepine derivatives. Such analyses are fundamental for the development of new materials and pharmaceuticals (Huang et al., 1988).
Fourier Transform-Raman and IR Vibrational Study
Neville et al. (1995) conducted a Fourier transform-Raman and IR vibrational study of flurazepam, a compound related to the chemical in focus. This research is significant for understanding the vibrational properties of such compounds, which can be applied in material science and drug development (Neville et al., 1995).
Future Directions
properties
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c1-8-5-11(14-9(15)3-2-4-10(14)16)20-13(7-18)12(6-17)19-8/h2-4,11,20H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRQQGJOBUXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(NC(C1)C2=C(C=CC=C2Cl)F)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327236 | |
Record name | 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821748 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
CAS RN |
861209-94-1 | |
Record name | 7-(2-chloro-6-fluorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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